Cas no 69343-99-3 (5-bromo-1H-indol-3-amine)
5-bromo-1H-indol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-1H-indol-3-amine
- 5-bromo-indol-3-ylamine
- 5-Bromo-3-aminoindole
- 5-bromanyl-1H-indol-3-amine
- J-516800
- J-511637
- 1H-Indol-3-amine, 5-bromo-
- 69343-99-3
- AKOS015898423
- s10690
- A905767
- SCHEMBL3631962
- CS-0270631
- AMY4304
- 3-Amino-5-bromoindole?
- 3-AMINO-5-BROMOINDOLE
- A829146
- A7694
- FT-0660535
- MB07793
- A9174
- FT-0649037
- EN300-371718
- DTXSID70989055
-
- MDL: MFCD09834810
- Inchi: 1S/C8H7BrN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2
- InChI Key: SONHFBNXEWKXMN-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(=CN2)N
Computed Properties
- Exact Mass: 209.97926g/mol
- Monoisotopic Mass: 209.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.8Ų
Experimental Properties
- Density: 1.753±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 255-257 ºC (benzene )
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
5-bromo-1H-indol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0996842-1g |
5-Bromo-1H-indol-3-amine |
69343-99-3 | 95% | 1g |
$850 | 2024-08-02 | |
| Enamine | EN300-371718-0.05g |
5-bromo-1H-indol-3-amine |
69343-99-3 | 95.0% | 0.05g |
$1140.0 | 2025-03-18 | |
| Enamine | EN300-371718-0.1g |
5-bromo-1H-indol-3-amine |
69343-99-3 | 95.0% | 0.1g |
$1195.0 | 2025-03-18 | |
| Enamine | EN300-371718-0.25g |
5-bromo-1H-indol-3-amine |
69343-99-3 | 95.0% | 0.25g |
$1249.0 | 2025-03-18 | |
| Enamine | EN300-371718-0.5g |
5-bromo-1H-indol-3-amine |
69343-99-3 | 95.0% | 0.5g |
$1302.0 | 2025-03-18 | |
| Enamine | EN300-371718-1.0g |
5-bromo-1H-indol-3-amine |
69343-99-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
| Enamine | EN300-371718-2.5g |
5-bromo-1H-indol-3-amine |
69343-99-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
| Enamine | EN300-371718-5.0g |
5-bromo-1H-indol-3-amine |
69343-99-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
| Enamine | EN300-371718-10.0g |
5-bromo-1H-indol-3-amine |
69343-99-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341301-50mg |
5-Bromo-1h-indol-3-amine |
69343-99-3 | 98% | 50mg |
¥26676.00 | 2024-05-03 |
5-bromo-1H-indol-3-amine Suppliers
5-bromo-1H-indol-3-amine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 5-bromo-1H-indol-3-amine
Professional Introduction to 5-bromo-1H-indol-3-amine (CAS No. 69343-99-3)
5-bromo-1H-indol-3-amine, with the chemical formula C9H7BrN2, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its versatile biological activities. The presence of both bromine and amine functional groups makes it a valuable scaffold for further chemical modifications, enabling the synthesis of more complex molecules with tailored properties.
The CAS No. 69343-99-3 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, featuring a brominated indole core, positions it as a key building block in the development of novel therapeutic agents. Researchers have leveraged its reactivity to explore various pharmacological pathways, particularly in the quest for new treatments for neurological disorders and infectious diseases.
In recent years, 5-bromo-1H-indol-3-amine has been extensively studied for its potential in medicinal chemistry. One of the most compelling areas of research involves its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often dysregulated in diseases such as cancer and inflammation, making them attractive therapeutic targets. The bromine atom in 5-bromo-1H-indol-3-amine serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many bioactive compounds.
Moreover, the amine group at the 3-position of the indole ring provides a nucleophilic site that can be exploited for diversification. This has led to the exploration of its use in generating derivatives with enhanced solubility, bioavailability, and metabolic stability. Such attributes are critical for drug candidates intended for clinical use. For instance, researchers have utilized 5-bromo-1H-indol-3-amine to develop novel indole-based scaffolds that exhibit potent activity against enzymes implicated in metabolic syndromes.
Recent advancements in computational chemistry have further accelerated the discovery process involving 5-bromo-1H-indol-3-amine. Molecular modeling techniques have been employed to predict the binding modes of this compound with target proteins, aiding in the rational design of next-generation inhibitors. These simulations have not only guided experimental efforts but also provided insights into structure-activity relationships (SARs), which are essential for optimizing drug-like properties.
The agrochemical sector has also benefited from the versatility of 5-bromo-1H-indol-3-amine. Its derivatives have shown promise as lead compounds for developing novel pesticides and herbicides. The indole core is known to interact with biological systems in unique ways, making it an attractive motif for designing molecules that disrupt pathogenic processes without harming beneficial organisms. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.
In summary, 5-bromo-1H-indol-3-amine (CAS No. 69343-99-3) represents a cornerstone in modern chemical synthesis and drug discovery. Its unique structural features and reactivity profile have enabled researchers to explore diverse therapeutic avenues while adhering to stringent chemical principles. As our understanding of biological systems continues to evolve, compounds like 5-bromo-1H-indol-3-amine will remain indispensable tools in the quest for innovative solutions to global health challenges.
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